3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
Description
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with a methyl group (position 5), a carbonitrile group (position 4), and a sulfanyl-linked cyanomethyl moiety (position 3).
Properties
IUPAC Name |
3-(cyanomethylsulfanyl)-5-methyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c1-5-6(4-9)7(10-12-5)11-3-2-8/h3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZDVSVYWDQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-methyl-4-isothiazolecarbonitrile with cyanomethyl sulfide in the presence of a base . The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 50-70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted isothiazoles and related compounds .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural features that can be modified to enhance biological activity.
Biology
This compound is utilized in proteomics research to study protein interactions and functions. Its ability to interact with various biomolecules makes it a useful tool for exploring cellular pathways and mechanisms.
Medicine
Research into potential therapeutic applications has revealed that this compound may act as a precursor for drug development. Preliminary studies suggest it possesses antimicrobial properties, making it a candidate for further investigation in antibiotic development .
Recent studies have highlighted the biological activity of this compound against various microorganisms. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent activity .
Case Studies
While detailed case studies specifically focusing on this compound remain limited, there are relevant findings from related compounds that demonstrate its potential utility:
- Antimicrobial Activity : A study evaluated various thiazole derivatives, including those structurally rela
Mechanism of Action
The mechanism of action of 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups . The cyanomethyl and sulfanyl groups play a crucial role in its binding affinity and specificity towards these targets . The isothiazole ring provides a stable scaffold that enhances the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of 5-methyl-4-isothiazolecarbonitrile derivatives differing in the substituent at position 3. Key structural analogs include:
| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile | 4-Chlorobenzyl sulfanyl | C₁₂H₉ClN₂S₂ | 280.80 | 338778-09-9 |
| 3-[(3-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile | 3-Chlorobenzyl sulfanyl | C₁₂H₉ClN₂S₂ | 280.80 | 338778-17-9 |
| 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile | 2,6-Dichlorobenzyl sulfanyl | C₁₂H₈Cl₂N₂S₂ | 315.24 | 338778-06-6 |
| Target compound | Cyanomethyl sulfanyl | C₇H₄N₄S₂ | 224.26* | Not available |
*Calculated based on structural formula.
The cyanomethyl group in the target compound replaces bulkier aryl substituents (e.g., chlorobenzyl), reducing molecular weight and lipophilicity. This substitution likely enhances solubility in polar solvents compared to chlorobenzyl analogs .
Physicochemical Properties
- Solubility: Chlorobenzyl derivatives (e.g., CAS 338778-09-9) exhibit low aqueous solubility due to hydrophobic aryl groups. The cyanomethyl group in the target compound may improve solubility in acetonitrile or DMSO.
- Stability: Aryl-sulfanyl derivatives (e.g., CAS 338778-17-9) demonstrate thermal stability up to 150°C. The cyanomethyl analog may exhibit lower thermal stability due to the labile C-S bond adjacent to the electron-deficient cyanomethyl group .
Functional and Application Differences
- Chlorobenzyl analogs : Used as intermediates in agrochemicals (e.g., fungicides) due to their lipophilicity and stability under environmental conditions .
- Sulfonyl derivatives: Compounds like 3-[(Cyano-2-phenylcarbohydrazonoyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile (CAS 337928-19-5) exhibit enhanced electrophilicity for covalent binding applications, contrasting with the thioether-based target compound .
Research Findings and Challenges
- Biological Activity: Chlorobenzyl derivatives show moderate antifungal activity (e.g., IC₅₀ = 12 µM against Candida albicans), while cyanomethyl-substituted compounds may target enzymes like carbonic anhydrase due to their polar groups .
- Limitations: The target compound’s synthetic yield and purification are challenging due to the cyanomethyl group’s sensitivity to hydrolysis.
Biological Activity
3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile (CAS Number: 338778-08-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₇H₅N₃S₂
- Melting Point : 126–128 °C
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various enzymes and cell lines. The following sections summarize key findings from recent studies.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are implicated in tumor growth and metastasis. In vitro studies indicate that it may effectively reduce the viability of cancer cell lines expressing these isoforms under hypoxic conditions .
- Cell Viability Assays : In studies involving human osteosarcoma cells (MG-63), this compound exhibited concentration-dependent inhibition of cell proliferation, outperforming traditional inhibitors like acetazolamide (AZM) in some instances .
Table 1: Summary of Biological Activities
| Study Reference | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MG-63 | < 10 | CA IX Inhibition | |
| MDA-MB-231 | < 15 | Migration Inhibition | |
| HepG2 | < 5 | Cytotoxicity | |
| Various Enzymes | Varies | Enzyme Inhibition |
Detailed Findings
- Inhibition of Carbonic Anhydrases : A study reported that compounds similar to this compound inhibited CA IX with IC50 values ranging from 51.6 to 99.6 nM, indicating a strong affinity for this target .
- Cell Migration : The compound also demonstrated a significant inhibitory effect on the migration of MDA-MB-231 cells, a breast cancer cell line known for its aggressive behavior. This suggests potential applications in preventing metastasis .
- Hypoglycemic Potential : Although primarily studied for its anticancer properties, preliminary research indicated that similar isothiazole derivatives may possess hypoglycemic effects, warranting further investigation into their metabolic impacts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, and how can purity be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution reactions, where a thiol group replaces a halogen atom (e.g., chlorine) on the isothiazole ring. For example, reacting 3-chloro-5-methyl-4-isothiazolecarbonitrile with cyanomethyl mercaptan under anhydrous conditions in DMF or THF at 60–80°C yields the target compound. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent like acetonitrile or dichloromethane, and refine the structure using programs like SHELXL (for small molecules) . Key parameters include bond lengths (e.g., C–S at ~1.75–1.80 Å) and angles (e.g., S–C–C–N ~120°) .
Q. Which functional groups are critical for reactivity, and how are they characterized spectroscopically?
- Answer : The cyanomethylsulfanyl (–SCH2CN) and isothiazolecarbonitrile groups dominate reactivity.
- FT-IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N), ~2550 cm⁻¹ (S–H, if present), and ~1650 cm⁻¹ (C=N).
- NMR : ¹H NMR shows a singlet for methyl at δ 2.1–2.3 ppm and a triplet for SCH2CN at δ 3.8–4.0 ppm. ¹³C NMR confirms nitrile carbons at δ 115–120 ppm .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites and reactivity toward electrophiles (e.g., at the nitrile or sulfur atoms). Solvent effects are modeled using PCM .
Q. How do structural modifications (e.g., substituting the cyanomethyl group) affect biological or catalytic activity?
- Answer : Replacing –SCH2CN with bulkier groups (e.g., cyclohexylsulfanyl) reduces steric accessibility but enhances lipophilicity, as shown in analogs like 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole. Activity assays (e.g., enzyme inhibition) paired with QSAR models reveal that electron-withdrawing groups on the isothiazole ring increase binding affinity to target proteins .
Q. How should researchers address contradictory results in synthesis or characterization?
- Answer : Example: Unexpected pyrazole formation during hydrazine reactions (e.g., 3-amino-5-phenylpyrazole-4-carbonitrile instead of the target isothiazole). Mitigate this by:
- Kinetic Control : Short reaction times (<2 hrs) at lower temperatures (0–25°C).
- Mechanistic Analysis : Use LC-MS or in-situ IR to detect intermediates.
- Computational Validation : Track reaction pathways via DFT to identify competing mechanisms .
Q. What are the stability challenges under varying pH and temperature conditions?
- Answer : The compound hydrolyzes in acidic (pH <3) or basic (pH >10) conditions, degrading the nitrile group to amides or carboxylic acids. Stability studies (HPLC monitoring) show optimal storage at pH 6–8 (aqueous buffer) or anhydrous organic solvents (e.g., DMSO) at –20°C. Thermal decomposition occurs above 150°C (TGA data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
